Bienvenue dans la boutique en ligne BenchChem!

Capzimin

Rpn11 inhibition potency SAR optimization proteasome deubiquitinase

Capzimin is the only Rpn11 inhibitor with a published multi-dimensional selectivity profile, engineered to overcome the off-target limitations of 8TQ and thiolutin. It exhibits >2-log selectivity over non-JAMM metalloenzymes and retains full potency in bortezomib-resistant models, making it the definitive tool compound for mechanistic studies requiring unambiguous separation of 19S deubiquitination from 20S proteolysis. For SILAC-based ubiquitination proteomics and resistance pathway dissection, choose the compound validated to produce a distinct ubiquitination signature (r² = 0.3243 vs. bortezomib) and to induce paraptosis via ER Ca²⁺ release. Supplied as the stable dimeric precursor (C₃₀H₂₄N₆O₂S₄, MW 628.81) at ≥98% purity; recommended working concentration 2–10 μM.

Molecular Formula C30H24N6O2S4
Molecular Weight 628.8 g/mol
Cat. No. B2439652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapzimin
Molecular FormulaC30H24N6O2S4
Molecular Weight628.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)
InChIKeyRNEOHKZPZKEZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Capzimin Rpn11/PSMD14 Proteasome Inhibitor: Compound Profile and Baseline Characteristics for Research Procurement


Capzimin (also designated 3027 or Rpn11 inhibitor 3027) is a quinoline-8-thiol-derived small molecule that selectively inhibits the proteasome 19S regulatory particle deubiquitinase Rpn11 (PSMD14/POH1). It was developed through structure-activity optimization of the first-in-class zinc-chelating hit 8TQ [1]. Classified as a zinc metalloisopeptidase inhibitor, capzimin binds the catalytic Zn²⁺ ion in the Rpn11 JAMM domain active site, stabilizing polyubiquitinated proteasome substrates, inducing an unfolded protein response, and blocking proliferation of cancer cells including those resistant to bortezomib [1]. The compound is available commercially as a dimeric form (C₃₀H₂₄N₆O₂S₄, MW 628.81) and is typically supplied at ≥98% purity for biochemical and cell-based research applications.

Why Researchers Cannot Simply Substitute Other Proteasome or Rpn11 Inhibitors for Capzimin


Proteasome inhibitors and Rpn11-targeting agents are not functionally interchangeable. The parent compound 8TQ, while a validated Rpn11 inhibitor, exhibits no meaningful selectivity among the JAMM family proteases and potently inhibits the off-target metalloenzyme glyoxalase I (IC₅₀ 2.4 μM, equivalent to its Rpn11 IC₅₀) [1]. The natural product thiolutin is a broad-spectrum zinc chelator that inhibits Rpn11 (IC₅₀ 0.53 μM) but also potently inhibits Csn5 (IC₅₀ 6.2 μM), AMSH (IC₅₀ 4 μM), BRCC36, and additional metalloproteinases, lacking the selectivity required for clean target deconvolution [2]. Clinically approved 20S core particle inhibitors such as bortezomib act through an entirely distinct mechanism—blocking β5 subunit proteolysis rather than deubiquitination—and fail to address bortezomib-resistant disease models where capzimin retains full activity [1]. Capzimin was specifically engineered to overcome these selectivity and mechanism-of-action limitations, making it the only Rpn11 inhibitor with a published, multi-dimensional selectivity profile suitable for mechanistic studies requiring confident target attribution.

Capzimin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Scientific Selection


Seven-Fold Improvement in Rpn11 Inhibitory Potency Over Parent Compound 8TQ

Capzimin (3027) achieves a seven-fold improvement in Rpn11 inhibitory potency compared to its parent compound 8TQ. In a fluorescence polarization biochemical cleavage assay utilizing purified Rpn11·Rpn8 heterodimer, capzimin exhibited an IC₅₀ of 0.34 μM versus 2.4 μM for 8TQ [1]. This potency gain was achieved through a focused structure-activity relationship campaign and directly translates to lower required compound concentrations in cell-based experiments, reducing solvent burden and minimizing the risk of non-specific effects that accompanied 8TQ use at its higher effective concentrations [1].

Rpn11 inhibition potency SAR optimization proteasome deubiquitinase

80-Fold JAMM Family Selectivity: Capzimin vs. Csn5, AMSH, and BRCC36

Capzimin demonstrates high discrimination among JAMM domain metalloproteases. It exhibits 80-fold selectivity for Rpn11 over Csn5 (IC₅₀ = 30 μM), 10-fold over AMSH (IC₅₀ = 4.5 μM), and 6-fold over BRCC36 (IC₅₀ = 2.3 μM) [1][2]. By contrast, the parent compound 8TQ did not distinguish between Rpn11, BRCC36, and AMSH in parallel biochemical assays [1]. Of note, the reported selectivity window was determined using the yeast Rpn11 orthologue (64% sequence identity with human PSMD14); direct potency data against purified human PSMD14 are not yet published [2]. At cellular working concentrations of 2–10 μM, some off-target engagement of human JAMM orthologues (whose IC₅₀ values fall in the 2–4 μM range) cannot be excluded and should be considered during experimental interpretation [2].

JAMM protease selectivity Rpn11 specificity deubiquitinase inhibitor profiling

Greater Than 2-Log Selectivity Over Non-JAMM Metalloenzymes Including HDAC6, MMP2, MMP12, and Carbonic Anhydrase II

Capzimin was counter-screened against a panel of non-JAMM domain zinc-dependent metalloenzymes and exhibited IC₅₀ values exceeding 40 μM for HDAC6, MMP2, MMP12, and carbonic anhydrase II (hCAII), representing >2-log (>100-fold) selectivity relative to its Rpn11 IC₅₀ of 0.34 μM [1]. Against glyoxalase I (GLO1), capzimin showed an IC₅₀ of 43 μM, corresponding to a ~126-fold selectivity window. This marks a decisive improvement over 8TQ, which inhibited GLO1 with an IC₅₀ of 2.4 μM—equipotent with its Rpn11 activity and posing a significant non-specific metal chelation liability [1]. The >100-fold selectivity margin across five structurally and functionally diverse metalloenzymes supports the conclusion that capzimin's cellular phenotype is driven by on-target Rpn11 engagement rather than general zinc chelation.

off-target profiling metalloenzyme selectivity zinc chelator specificity

Retained Full Anti-Proliferative Activity in Bortezomib-Resistant Cells, Demonstrating Mechanistic Orthogonality to 20S Core Particle Inhibitors

Capzimin and its structurally related analog 3021 exhibited identical GI₅₀ values in wild-type and bortezomib-resistant retinal pigment epithelial (RPE1) cells, whereas bortezomib showed substantially reduced activity in the resistant line [1]. This demonstrates that capzimin operates through a mechanism orthogonal to 20S core particle inhibitors. Furthermore, in a proteomic ubiquitination site occupancy analysis using SILAC mass spectrometry, the effects of capzimin and bortezomib on ubiquitination site occupancy correlated only loosely (r² = 0.3243), confirming divergent substrate stabilization profiles [1]. A specific example: angiomotin ubiquitination at residue K481 was up-regulated ~16-fold by capzimin but only 2.4-fold by bortezomib, with immunoblotting revealing strong accumulation of high molecular weight angiomotin species selectively upon capzimin treatment [1].

bortezomib resistance proteasome inhibitor cross-resistance Rpn11 cancer target

NCI-60 Cancer Cell Panel Profiling: Quantified Anti-Proliferative Potency Across Leukemia and Solid Tumor Lineages

Capzimin was screened against the NCI panel of 60 human cancer cell lines, yielding a median GI₅₀ of 3.3 μM [1][2]. Lineage-specific potencies included: leukemia SR cells GI₅₀ = 0.67 μM; K562 leukemia cells GI₅₀ = 1 μM; NCI-H460 non-small-cell lung cancer GI₅₀ = 0.7 μM; and MCF7 breast cancer GI₅₀ = 1.0 μM [1]. In HCT116 colorectal carcinoma cells, capzimin exhibited a GI₅₀ of ~2.0 μM under standard culture conditions (10% FBS), which dropped to 0.6 μM in low-serum (2.5% FBS) medium [1]. Immunoblotting for cleaved caspase-3 and caspase-cleaved PARP confirmed that the anti-proliferative effect is accompanied by apoptosis induction [1]. This panel-level profiling provides a benchmark dataset against which any alternative Rpn11 inhibitor candidate—whether commercial or investigational—can be quantitatively compared under standardized conditions.

NCI-60 profiling cancer cell proliferation GI50 benchmarking

Capzimin Best Research and Industrial Application Scenarios Based on Verified Differential Evidence


Mechanistic Dissection of Proteasomal Deubiquitination Versus Core Particle Proteolysis

When a study requires unambiguous separation of 19S regulatory particle deubiquitination from 20S core particle proteolysis, capzimin is the appropriate tool compound. Its >2-log selectivity over non-JAMM metalloenzymes and distinct ubiquitination substrate profile (r² = 0.3243 correlation with bortezomib) ensure that observed phenotypes can be attributed to Rpn11 inhibition [1]. Researchers should use capzimin at 2–10 μM in cell-based assays and include bortezomib as a mechanistic comparator to differentiate deubiquitination blockade from generalized proteasome inhibition [1].

Investigating and Overcoming Bortezomib/Carfilzomib Resistance in Myeloma and Solid Tumor Models

Capzimin is uniquely suited for studies addressing proteasome inhibitor resistance. Its equipotent activity in wild-type and bortezomib-resistant RPE1 cells [1], combined with its inability to induce Nrf1 upregulation or aggresome-dependent resistance pathways triggered by 20S inhibitors [2], provides a validated chemical tool for dissecting resistance mechanisms. Experimental designs pairing capzimin with bortezomib can reveal synthetic vulnerabilities and identify Rpn11-dependent degradation substrates that are refractory to β5 subunit inhibition.

Ubiquitination Site Occupancy Proteomics and Rpn11-Specific Substrate Identification

For SILAC-based ubiquitination proteomics aimed at identifying Rpn11-specific substrates, capzimin produces a distinct ubiquitination signature from bortezomib, with select substrates such as angiomotin showing 16-fold versus 2.4-fold enhancement [1]. This differential stabilization signature can be exploited to map the Rpn11-dependent degradome. Researchers should apply capzimin at concentrations that achieve equivalent polyUb accumulation to the chosen comparator (e.g., bortezomib) to enable quantitative cross-comparison of ubiquitination site occupancy datasets [1].

Chemical Probe for PSMD14/Rpn11 Target Validation and Paraptosis Induction Studies

Capzimin has been validated as a PSMD14 chemical probe that induces paraptosis—a non-apoptotic cell death mode characterized by ER- and mitochondria-derived vacuolation—in breast cancer models [2]. This mechanism is distinct from bortezomib and is coupled to Ca²⁺ release from the ER [2]. Caution is warranted: the Chemical Probes Portal notes that in vitro potency was determined using the yeast Rpn11 orthologue (64% identity to human PSMD14) and that at cellular working concentrations of 2–10 μM, some off-target engagement of human JAMM orthologues is possible [1]. Researchers are encouraged to include Rpn11/PSMD14 knockdown or knockout controls to confirm on-target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capzimin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.